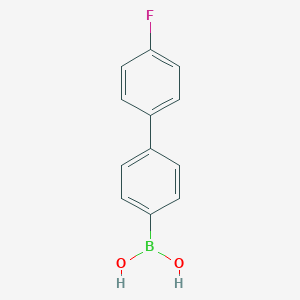

4-(4-Fluorophenyl)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

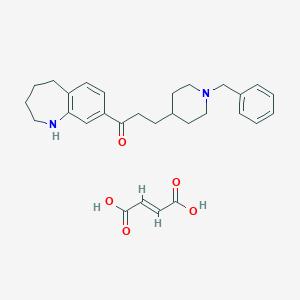

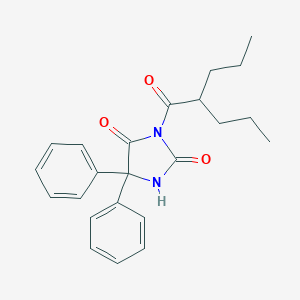

4-(4-Fluorophenyl)phenylboronic acid is an organofluorine compound that is functionally related to phenylboronic acid . It can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .

Molecular Structure Analysis

The molecular formula of 4-(4-Fluorophenyl)phenylboronic acid is C6H6BFO2 . The structure of the compound includes a boron atom bonded to two hydroxyl groups and a phenyl ring, which is further substituted with a fluorine atom .Chemical Reactions Analysis

4-(4-Fluorophenyl)phenylboronic acid can participate in various chemical reactions. It can be used as a reactant in Suzuki coupling using microwave and triton B catalyst . It can also participate in Pd-catalyzed direct arylation of pyrazoles with phenylboronic acids .Physical And Chemical Properties Analysis

4-(4-Fluorophenyl)phenylboronic acid is a solid at room temperature . Its molecular weight is 139.92 g/mol . The compound has a melting point of 262-265 °C .Applications De Recherche Scientifique

-

Coupling Reactions

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .

- Method : The specific procedures for these reactions would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Synthesis of Biologically Active Terphenyls

- Field : Medicinal Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid is used to make novel biologically active terphenyls .

- Method : The specific procedures would depend on the exact terphenyl being synthesized. Generally, this would involve a coupling reaction similar to the one described above .

- Results : The product of these reactions would be a terphenyl molecule with potential biological activity .

-

Sensing Applications

- Field : Analytical Chemistry

- Application : Boronic acids, including 4-(4-Fluorophenyl)phenylboronic acid, are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .

- Method : The specific procedures would depend on the exact sensing application. Generally, this would involve incorporating the boronic acid into a sensor and then exposing the sensor to the analyte .

- Results : The interaction of the boronic acid with the analyte would cause a measurable change in the sensor, allowing the presence and potentially the concentration of the analyte to be determined .

-

Suzuki Coupling

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Suzuki coupling reactions .

- Method : The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Pd-Catalyzed Direct Arylation of Pyrazoles

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Pd-catalyzed direct arylation of pyrazoles .

- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Mizoroki-Heck and Suzuki-Miyaura Coupling Reactions Catalyzed by Palladium Nanoparticles

- Field : Nanotechnology

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Mizoroki-Heck and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .

- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .

- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Ruthenium catalyzed direct arylation

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Ruthenium catalyzed direct arylation .

- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

-

Rh-catalyzed asymmetric conjugate additions

- Field : Organic Chemistry

- Application : 4-(4-Fluorophenyl)phenylboronic acid can be used as a reactant in Rh-catalyzed asymmetric conjugate additions .

- Method : The specific procedures would depend on the exact reactants and conditions used. Generally, these reactions would involve mixing the reactants in a suitable solvent and heating the mixture to facilitate the reaction .

- Results : The product of these reactions would be a coupled product where the boronic acid has been attached to another molecule via a carbon-carbon bond .

Safety And Hazards

Propriétés

IUPAC Name |

[4-(4-fluorophenyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BFO2/c14-12-7-3-10(4-8-12)9-1-5-11(6-2-9)13(15)16/h1-8,15-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMFYFVXTICBEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566566 |

Source

|

| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)phenylboronic acid | |

CAS RN |

140369-67-1 |

Source

|

| Record name | (4'-Fluoro[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid](/img/structure/B126256.png)

![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)

![1,2,6-Trimethyl-1H-benzo[d]imidazole-4,7-dione](/img/structure/B126272.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B126274.png)